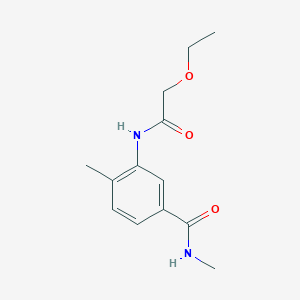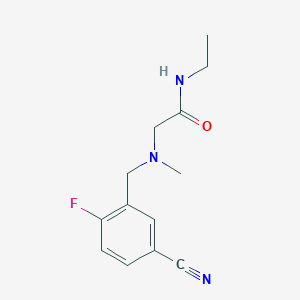
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide is a synthetic organic compound with the molecular formula C13H16FN3O This compound is characterized by the presence of a cyano group, a fluorine atom, and an ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration and Fluorination: The initial step involves the nitration of a suitable benzyl compound, followed by fluorination to introduce the fluorine atom at the desired position.
Reduction and Alkylation: The nitro group is then reduced to an amine, which is subsequently alkylated with methyl groups.
Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction.
Acetamide Formation: Finally, the ethylacetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl or acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating its activity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Cyano-2-chlorobenzyl)(methyl)amino)-N-ethylacetamide
- 2-((5-Cyano-2-bromobenzyl)(methyl)amino)-N-ethylacetamide
- 2-((5-Cyano-2-iodobenzyl)(methyl)amino)-N-ethylacetamide
Uniqueness
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its chlorinated, brominated, or iodinated analogs.
Properties
Molecular Formula |
C13H16FN3O |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-[(5-cyano-2-fluorophenyl)methyl-methylamino]-N-ethylacetamide |
InChI |
InChI=1S/C13H16FN3O/c1-3-16-13(18)9-17(2)8-11-6-10(7-15)4-5-12(11)14/h4-6H,3,8-9H2,1-2H3,(H,16,18) |
InChI Key |
GANJEDFBEKSMMX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN(C)CC1=C(C=CC(=C1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
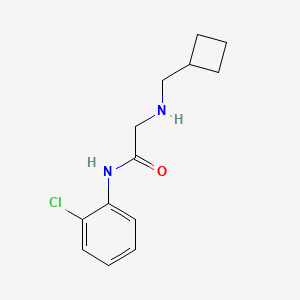

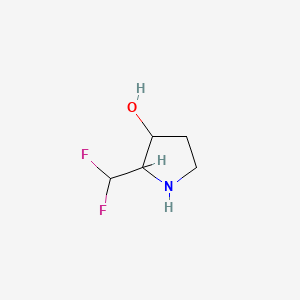
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)

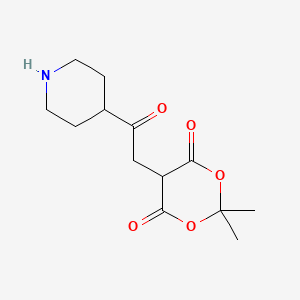




![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
